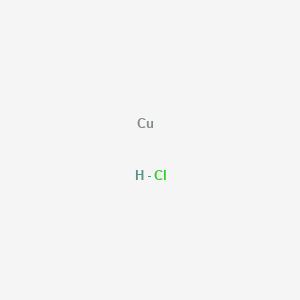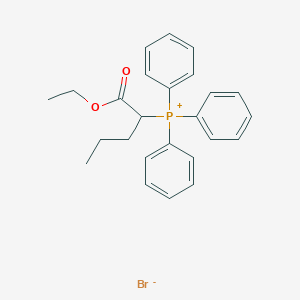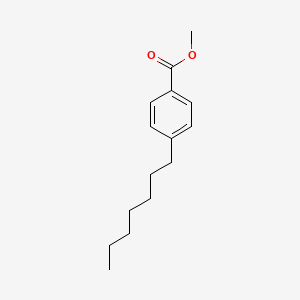
2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンは、分子式C8H11BrN2O2の化学化合物です。ピリミジンジオンの誘導体であり、1位にブロモプロピル基、5位にメチル基を有しています。
合成方法
合成経路と反応条件
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンの合成は、通常、5-メチルウラシルと3-ブロモプロピルアミンを制御された条件下で反応させることを含みます。反応は通常、炭酸カリウムなどの塩基と、ジメチルホルムアミド(DMF)などの溶媒の存在下で行われます。混合物は高温で撹拌され、置換反応を促進し、目的の生成物の生成をもたらします .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と最適化された反応条件を用いて、高収率と高純度を実現します。反応混合物は、通常、再結晶またはクロマトグラフィーなどの精製工程にかけられ、最終生成物を単離します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- typically involves the reaction of 5-methyluracil with 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
反応の種類
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンは、以下のものを含む様々な化学反応を起こします。
置換反応: 適切な条件下で、ブロモプロピル基はアミンやチオールなどの他の求核試薬で置換することができます。
酸化還元反応: この化合物は、酸化されて対応する酸化物となり、または還元されて還元された誘導体となることができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解されて、ピリミジンジオン誘導体となります。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコールなどの求核試薬が含まれます。反応は、通常、DMFやDMSOなどの極性溶媒中で行われます。
酸化還元反応: 過酸化水素などの酸化剤または水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件が加水分解反応に使用されます。
生成される主な生成物
置換反応: 生成物には、様々な官能基を持つ置換ピリミジンジオン誘導体があります。
酸化還元反応: 生成物には、元の化合物の酸化された形または還元された形があります。
加水分解: 生成物には、ヒドロキシル基やその他の官能基を持つピリミジンジオン誘導体があります。
科学的研究の応用
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の調製のための有機合成における構成要素として使用されます。
生物学: この化合物は、抗菌や抗ウイルス特性を含む潜在的な生物活性を研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探る研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用されています。
作用機序
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンの作用機序には、特定の分子標的や経路との相互作用が含まれます。ブロモプロピル基により、この化合物は標的分子上の求核部位と共有結合を形成することができ、それらの活性の調節につながります。この相互作用は、標的と状況に応じて、特定の生物学的経路の阻害または活性化をもたらす可能性があります .
類似の化合物との比較
類似の化合物
1-(3-ブロモプロピル)ピリミジン-2,4(1H,3H)-ジオン: 構造は似ていますが、5位のメチル基がありません。
1-(3-ブロモプロピル)チミン: ピリミジンジオンではなくチミン塩基を持つ同様の構造です。
1-(3-ブロモプロピル)-5-エチルピリミジン-2,4(1H,3H)-ジオン: 5位のメチル基の代わりにエチル基を持つ同様の構造です。
独自性
1-(3-ブロモプロピル)-5-メチル-2,4(1H,3H)-ピリミジンジオンは、ブロモプロピル基とメチル基の両方があることで、独特の化学的および生物学的特性を与えられています。ブロモプロピル基は、求核試薬に対する反応性を高め、メチル基は立体的な性質や電子的性質に影響を与える可能性があり、他の類似の化合物とは異なるものとなっています.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group at the 5-position.
1-(3-Bromopropyl)thymine: Similar structure with a thymine base instead of pyrimidinedione.
1-(3-Bromopropyl)-5-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure with an ethyl group instead of a methyl group at the 5-position.
Uniqueness
The presence of both the bromopropyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- imparts unique chemical and biological properties. The bromopropyl group enhances its reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C8H13BrN2O2 |
|---|---|
分子量 |
249.10 g/mol |
IUPAC名 |
1-(3-bromopropyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H13BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h6H,2-5H2,1H3,(H,10,12,13) |
InChIキー |
BMXSZJDVKPXIMK-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)NC1=O)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

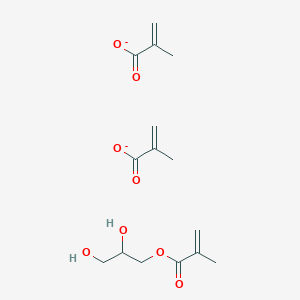
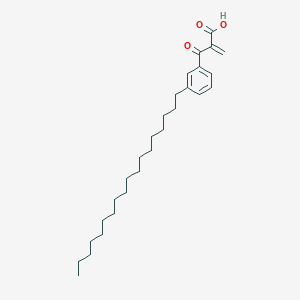
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)

